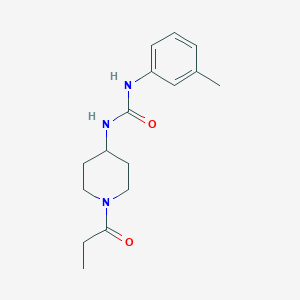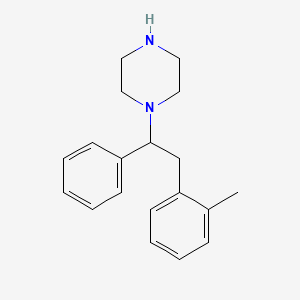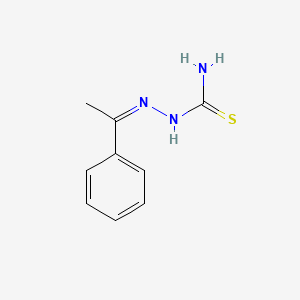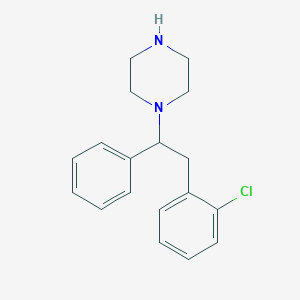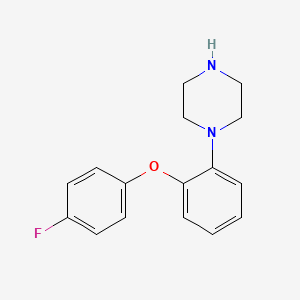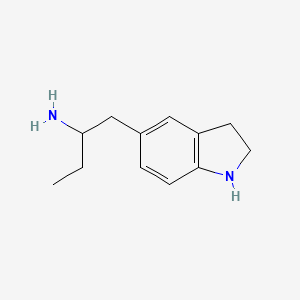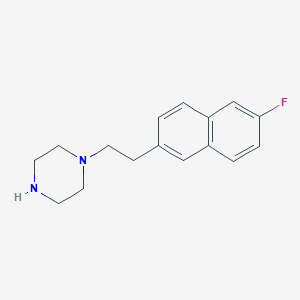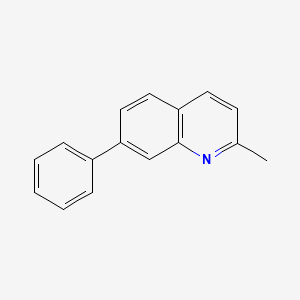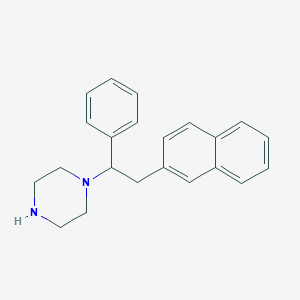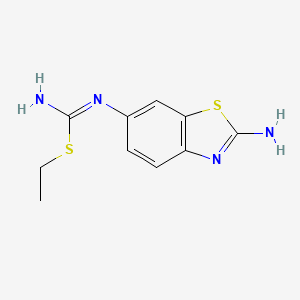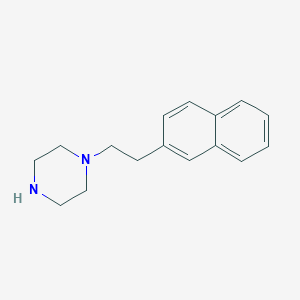
1-(2-Methoxyphenyl)-4-pentylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メトキシフェニル)-4-ペンチルピペラジンは、ピペラジンファミリーに属する化学化合物です。ピペラジンは、6員環に2つの窒素原子を反対の位置に持つ有機化合物のクラスです。
合成方法
合成経路と反応条件
1-(2-メトキシフェニル)-4-ペンチルピペラジンの合成は、通常、1-(2-メトキシフェニル)ピペラジンとペンチルハライドを塩基性条件下で反応させることで行われます。この反応は、アセトニトリルなどの溶媒中で、炭酸カリウムなどの塩基を使用して、求核置換反応を促進させることができます。 反応混合物は通常、数時間還流して、出発物質を目的の生成物に完全に変換することを確認します .
工業的生産方法
工業規模での生産では、反応条件をより細かく制御し、収率を向上させることができる連続フローリアクターを使用することで、合成を最適化することができます。 Yb(OTf)3などの触媒を使用すると、反応効率と選択性を向上させることもできます .
化学反応解析
反応の種類
1-(2-メトキシフェニル)-4-ペンチルピペラジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されてフェノール誘導体になる可能性があります。
還元: ピペラジン環は還元されて2級アミンになる可能性があります。
置換: メトキシ基は、求核性芳香族置換反応により他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬は、酸性条件下で使用できます。
還元: パラジウム触媒を用いた水素ガスは、ピペラジン環の還元に使用できます。
置換: アミンやチオールなどの求核剤は、水素化ナトリウムなどの塩基の存在下で使用できます。
生成される主な生成物
酸化: フェノール誘導体。
還元: 2級アミン。
置換: 使用した求核剤に応じて、さまざまな置換ピペラジン誘導体。
科学研究への応用
1-(2-メトキシフェニル)-4-ペンチルピペラジンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: ピペラジン誘導体と生物学的標的との相互作用を研究するために使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-pentylpiperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a pentyl halide under basic conditions. The reaction can be carried out in a solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Yb(OTf)3 can also enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-4-pentylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperazine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the piperazine ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxyphenyl)-4-pentylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of piperazine derivatives with biological targets.
Industry: It can be used in the production of polymers and other materials with specific properties
作用機序
1-(2-メトキシフェニル)-4-ペンチルピペラジンの作用機序は、中枢神経系の受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの受容体においてアゴニストまたはアンタゴニストとして作用し、その活性を調節し、さまざまな生理学的効果をもたらす可能性があります。 関与する正確な経路は、特定の受容体と化合物が使用される状況によって異なります .
類似の化合物との比較
類似の化合物
1-(2-メトキシフェニル)ピペラジン: ペンチル鎖がないため、疎水性が低くなっています。
1-(2-ヒドロキシフェニル)-4-ペンチルピペラジン: メトキシ基の代わりにヒドロキシ基を持っているため、反応性と生物学的標的との相互作用に影響を与える可能性があります。
1-(2-メトキシフェニル)-4-ブチルピペラジン: アルキル鎖が短いため、溶解性と薬物動態に影響を与える可能性があります.
独自性
1-(2-メトキシフェニル)-4-ペンチルピペラジンは、メトキシフェニル基とペンチル鎖の特定の組み合わせにより、独特の化学的および生物学的特性を有しているため、独特です。これは、研究や産業におけるさまざまな用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the pentyl chain, making it less lipophilic.
1-(2-Hydroxyphenyl)-4-pentylpiperazine: Has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
1-(2-Methoxyphenyl)-4-butylpiperazine: Has a shorter alkyl chain, which can influence its solubility and pharmacokinetics.
Uniqueness
1-(2-Methoxyphenyl)-4-pentylpiperazine is unique due to its specific combination of a methoxyphenyl group and a pentyl chain, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H26N2O |
|---|---|
分子量 |
262.39 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-pentylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-3-4-7-10-17-11-13-18(14-12-17)15-8-5-6-9-16(15)19-2/h5-6,8-9H,3-4,7,10-14H2,1-2H3 |
InChIキー |
KOQVTIBXMDYTOB-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1CCN(CC1)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



